molecular formula C14H13NO4 B6153719 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid CAS No. 1528886-78-3

2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid

Cat. No.: B6153719
CAS No.: 1528886-78-3
M. Wt: 259.3
InChI Key:
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Description

2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid is a compound that features a maleimide group attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety

Preparation Methods

The synthesis of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid typically involves the reaction of maleic anhydride with an appropriate aromatic amine to form the maleimide derivative. This intermediate is then subjected to further reactions to introduce the methylpropanoic acid group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of polymers and copolymers.

    Biology: The compound’s maleimide group can react with thiol groups in proteins, making it useful for bioconjugation and labeling studies.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid involves its interaction with molecular targets through its maleimide group. This group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or the modification of protein function. The pathways involved often include the disruption of normal cellular processes, which can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Similar compounds include other maleimide derivatives such as:

  • 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
  • N-(2-hydroxyethyl)maleimide
  • 3-maleimidobenzoic acid chloride

Properties

CAS No.

1528886-78-3

Molecular Formula

C14H13NO4

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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